DAT Inhibition: 6-Methyl vs. 5-Methyl Isomer
2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride exhibits a clear, quantifiable difference in dopamine transporter (DAT) inhibition compared to its 5-methyl positional isomer. The 6-methyl compound demonstrates an IC50 of 658 nM for inhibiting [3H]dopamine uptake at the human DAT [1]. In contrast, the 5-methyltryptamine isomer shows substantially lower activity, with an EC50 greater than 10,000 nM for DAT-mediated dopamine release [2]. This represents at least a 15-fold difference in activity based on the position of the methyl substitution.
| Evidence Dimension | Dopamine Transporter (DAT) Interaction Potency |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 5-Methyltryptamine (EC50 > 10,000 nM) |
| Quantified Difference | >15-fold higher potency for 6-methyl substitution |
| Conditions | Target: [3H]dopamine uptake inhibition at human DAT expressed in HEK293 cells (6-methyl); DAT-mediated dopamine release in rat brain synaptosomes (5-methyl) |
Why This Matters
This data demonstrates that the 6-methyl positional isomer is the appropriate choice for studies targeting DAT pharmacology, as the 5-methyl isomer would be essentially inactive under comparable assay conditions.
- [1] EcoDrugPlus Database. (2026). Bioactivity data for compound 2126094 (2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride). Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells. View Source
- [2] BindingDB. (2026). Affinity Data for 5-Methyltryptamine (BDBM50073691). Induction of DAT-mediated dopamine release in rat brain synaptosomes. View Source
